Cas no 117810-52-3 (octahydropyrrolo[1,2-a]piperazin-6-one)
octahydropyrrolo[1,2-a]piperazin-6-one Chemical and Physical Properties
Names and Identifiers
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- Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
- Hexahydropyrrolo[1,2-a]pyrazin-6(7H)-one
- HEXAHYDRO-PYRROLO[1,2-A]PYRAZIN-6-ONE
- Hexahydropyrrolo[1,2-a]pyrazin-6-one
- 2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one
- octahydropyrrolo[1,2-a]piperazin-6-one
- DB-061058
- BCP31727
- Pyrrolo[1,2-a]pyrazin-6(2H)-one, hexahydro- ;Hexahydropyrrolo[1,2-a]pyrazin-6-one
- EN300-60330
- AS-30753
- 117810-52-3
- SCHEMBL337591
- BHFXPKPIPBNKFI-UHFFFAOYSA-N
- PB20584
- SY180448
- SB12633
- (rac)-hexahydropyrrolo[1,2-a]pyrazin-6-one
- tetrahydropyrrolo[1,2-a]pyrazin-6(1H,2H,7H)-one
- Hexahydro-pyrrolo[1 pound not2-a]pyrazin-6-one
- CS-0137488
- 1,4-diazabicyclo[4.3.0]nonan-9-one
- AKOS015998657
- MFCD08752614
- PB26654
- Pyrrolo[1,2-a]pyrazin-6(2H)-one, hexahydro-
-
- MDL: MFCD08752614
- Inchi: 1S/C7H12N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h6,8H,1-5H2
- InChI Key: BHFXPKPIPBNKFI-UHFFFAOYSA-N
- SMILES: O=C1CCC2CNCCN21
Computed Properties
- Exact Mass: 140.09500
- Monoisotopic Mass: 140.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 1.2±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 284.4±29.0°C at 760 mmHg
- Flash Point: 125.8±24.3 °C
- PSA: 32.34000
- LogP: -0.15270
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
octahydropyrrolo[1,2-a]piperazin-6-one Security Information
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280;P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:2-8 °C
- HazardClass:8
- PackingGroup:Ⅲ
octahydropyrrolo[1,2-a]piperazin-6-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
octahydropyrrolo[1,2-a]piperazin-6-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099001988-1g |
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one |
117810-52-3 | 97% | 1g |
$369.24 | 2023-09-04 | |
| Alichem | A099001988-5g |
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one |
117810-52-3 | 97% | 5g |
$831.04 | 2023-09-04 | |
| Fluorochem | 050280-250mg |
Hexahydro-pyrrolo[1,2-a]pyrazin-6-one |
117810-52-3 | 95% | 250mg |
£117.00 | 2022-03-01 | |
| Fluorochem | 050280-1g |
Hexahydro-pyrrolo[1,2-a]pyrazin-6-one |
117810-52-3 | 95% | 1g |
£294.00 | 2022-03-01 | |
| Fluorochem | 050280-5g |
Hexahydro-pyrrolo[1,2-a]pyrazin-6-one |
117810-52-3 | 95% | 5g |
£882.00 | 2022-03-01 | |
| AstaTech | 25832-0.25/G |
HEXAHYDRO-PYRROLO[1,2-A]PYRAZIN-6-ONE |
117810-52-3 | 97% | 0.25g |
$93 | 2023-09-18 | |
| AstaTech | 25832-1/G |
HEXAHYDRO-PYRROLO[1,2-A]PYRAZIN-6-ONE |
117810-52-3 | 97% | 1g |
$198 | 2023-09-18 | |
| AstaTech | 25832-5/G |
HEXAHYDRO-PYRROLO[1,2-A]PYRAZIN-6-ONE |
117810-52-3 | 97% | 5g |
$654 | 2023-09-18 | |
| Chemenu | CM128627-1g |
hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one |
117810-52-3 | 97% | 1g |
$344 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0381-1g |
Hexahydro-pyrrolo[1,2-a]pyrazin-6-one |
117810-52-3 | 97% | 1g |
2120.11CNY | 2021-05-08 |
octahydropyrrolo[1,2-a]piperazin-6-one Suppliers
octahydropyrrolo[1,2-a]piperazin-6-one Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on octahydropyrrolo[1,2-a]piperazin-6-one
Chemical Profile of Octahydropyrrolo[1,2-a]piperazin-6-one (CAS No. 117810-52-3)
Octahydropyrrolo[1,2-a]piperazin-6-one, identified by its Chemical Abstracts Service number CAS No. 117810-52-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitrogen-containing heterocycles, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The structural framework of octahydropyrrolo[1,2-a]piperazin-6-one consists of a fused ring system comprising a pyrrole ring and a piperazine moiety, with a ketone functional group at the 6-position. This unique structural configuration imparts distinct chemical and pharmacological properties, making it a valuable scaffold for the development of novel bioactive molecules. The presence of both nitrogen atoms in the piperazine ring enhances its ability to interact with biological targets, such as enzymes and receptors, which is crucial for designing effective pharmaceutical agents.
In recent years, there has been growing interest in exploring the pharmacological potential of octahydropyrrolo[1,2-a]piperazin-6-one and its derivatives. Research studies have highlighted its promising role in various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and cancer. The compound's ability to modulate neurotransmitter systems has made it a subject of interest in the development of potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
One of the most compelling aspects of octahydropyrrolo[1,2-a]piperazin-6-one is its structural similarity to known bioactive molecules that have demonstrated clinical efficacy. This similarity suggests that it may exhibit comparable pharmacological effects, although further research is needed to fully elucidate its mechanism of action. Preclinical studies have indicated that derivatives of this compound can interact with specific targets in the brain, potentially leading to improved cognitive function and reduced inflammation.
The synthesis of octahydropyrrolo[1,2-a]piperazin-6-one and its analogs has been optimized through various chemical methodologies. Researchers have employed multi-step synthetic routes that involve cyclization reactions, nucleophilic substitutions, and functional group transformations to achieve high yields and purity. These synthetic strategies are critical for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.
The pharmacokinetic properties of octahydropyrrolo[1,2-a]piperazin-6-one are also an area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability for therapeutic use. Initial studies suggest that the compound exhibits moderate solubility in water and lipids, which may influence its bioavailability and distribution within the body.
In conclusion, octahydropyrrolo[1,2-a]piperazin-6-one (CAS No. 117810-52-3) represents a promising candidate for further exploration in drug discovery. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest to develop new treatments for various diseases. As research continues to uncover more about its pharmacological properties and synthetic pathways, this compound is poised to play a significant role in future pharmaceutical innovations.
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